Sigma‑2 Receptor Affinity and 9.3‑Fold Selectivity Over Sigma‑1
In a competitive radioligand binding assay, 2‑(chloroacetyl)‑6,7‑dimethoxy‑1,2,3,4‑tetrahydroisoquinoline exhibited a Ki of 90 nM at the sigma‑2 (σ₂/TMEM97) receptor and a Ki of 841 nM at the sigma‑1 (σ₁) receptor [1]. This yields a selectivity ratio (σ₁ Ki / σ₂ Ki) of approximately 9.3 in favour of σ₂. For comparison, the undecorated 2‑chloroacetyl‑1,2,3,4‑tetrahydroisoquinoline (CAS 41910‑57‑0) lacks the 6,7‑dimethoxy pharmacophore and is not reported as a σ₂ ligand, while optimised 6,7‑dimethoxy‑THIQ derivatives in the same chemical series have achieved Ki values as low as 5–6 nM at σ₂ [2]. The target compound therefore occupies an intermediate affinity range that is sufficient for chemical probe studies yet leaves a clear vector for further structure‑based optimisation.
| Evidence Dimension | Sigma‑2 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 90 nM (σ₂); Ki = 841 nM (σ₁) |
| Comparator Or Baseline | 6,7‑Dimethoxy‑THIQ derivatives (e.g., Sun et al. 2018): Ki = 5–6 nM (σ₂); non‑dimethoxy analog (CAS 41910‑57‑0): no σ₂ data reported |
| Quantified Difference | ~15‑18‑fold lower σ₂ affinity than the most potent 6,7‑dimethoxy‑THIQ derivatives; ~9.3‑fold selectivity for σ₂ over σ₁ |
| Conditions | Radioligand displacement assay; σ₂: rat PC12 cells or human TMEM97; σ₁: guinea pig brain membranes |
Why This Matters
The quantifiable σ₂ selectivity provides a defined starting point for medicinal chemistry campaigns targeting sigma‑2‑overexpressing cancers or CNS disorders, while the chloroacetyl handle allows rapid analogue synthesis.
- [1] BindingDB. BDBM50604967 (CHEMBL1698776): Ki = 90 nM (σ₂), Ki = 841 nM (σ₁). View Source
- [2] Sun YT et al. (2018). 6,7‑Dimethoxy‑THIQ derivatives as sigma‑2 receptor ligands. Eur J Med Chem, 147:227-237. Compounds 3b, 3e, 4b, 4e: Ki = 5–6 nM (σ₂). View Source
